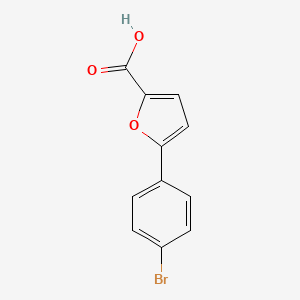

5-(4-Bromophenyl)-2-furoic acid

Descripción general

Descripción

Synthesis Analysis

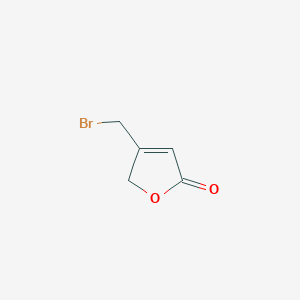

The synthesis of compounds related to 5-(4-Bromophenyl)-2-furoic acid can involve various strategies, including palladium-catalyzed reactions, bromination, and cyclization processes. For instance, the synthesis of 2,5-furandicarboxylic acid from furoic acid through consecutive bromination, esterification, carbonylation, and hydrolysis demonstrates the transformation potential of furan derivatives (Zhang et al., 2017). Additionally, the palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids in the presence of simple allenes highlights a method for synthesizing furanone derivatives with bromoalkenyl groups (Gu et al., 2007).

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated through X-ray crystallography and spectroscopic methods. For example, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide provides insights into the stereochemical properties and the orientation of substituents on the furan ring (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

5-(4-Bromophenyl)-2-furoic acid and its analogs undergo various chemical reactions, including electrophilic cyclization, which can be used to synthesize unsymmetrical iodofurans (Sniady et al., 2007). These reactions expand the utility of furan derivatives in organic synthesis.

Aplicaciones Científicas De Investigación

Biomass Utilization and Polymer Industry

5-(4-Bromophenyl)-2-furoic acid finds application in the transformation of biomass-derived chemicals. One such example is its role in the catalytic synthesis of 2,5-furandicarboxylic acid (2,5-FDCA) from furoic acid. This process involves transforming furoic acid through a series of steps including bromination, esterification, carbonylation, and hydrolysis, which has implications for the polymer industry, especially as a renewable alternative to p-phthalic acid (Zhang et al., 2017).

Heterocyclic Compound Synthesis

This compound is also utilized in the synthesis of novel heterocyclic compounds with potential antibacterial activities. These compounds are synthesized through a series of reactions involving 4-(4-bromophenyl)-4-oxobut-2-enoic acid with various reagents under Aza–Michael addition conditions (El-Hashash et al., 2015).

Organometallic Chemistry

In the field of organometallic chemistry, ω-(4-Bromophenyl)alkanoic acids, derived from bromophenyl compounds, have been synthesized and later transformed into boronates through cross-coupling reactions. This is pivotal in studying the properties and reactions of these organometallic compounds (Zaidlewicz & Wolan, 2002).

Antifungal Activity

Compounds derived from 5-(4-Bromophenyl)-2-furoic acid have shown broad-spectrum in vitro activity against pathogenic yeasts and molds. This indicates their potential as novel compounds for antifungal applications, especially against species like Aspergillus and fluconazole-resistant yeast isolates (Buchta et al., 2004).

Biocatalysis in Chemical Synthesis

Biocatalytic methods for synthesizing FDCA from chemicals such as 2-furoic acid are being explored, with 5-(4-Bromophenyl)-2-furoic acid serving as an intermediate or related compound in these processes. This has important implications for developing sustainable, high-selectivity chemical synthesis methods (Yuan et al., 2019).

Furan Derivative Synthesis

The bromination of furan derivatives followed by phosphorylation, where compounds like 5-(4-Bromophenyl)-2-furoic acid play a role, is key in synthesizing bisphosphorylated furans. These compounds have diverse applications, including as intermediates in various chemical syntheses (Pevzner, 2015).

Propiedades

IUPAC Name |

5-(4-bromophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPDSPQSFHXXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353438 | |

| Record name | 5-(4-Bromophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-2-furoic acid | |

CAS RN |

52938-96-2 | |

| Record name | 5-(4-Bromophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

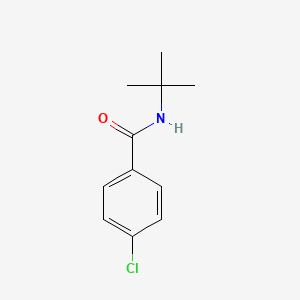

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.